N-(2,6-dimethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
Description
This compound features a 1,6-dihydropyridazin-6-one core substituted at position 3 with a 4-methoxybenzenesulfonyl group. The acetamide moiety is linked to a 2,6-dimethylphenyl group, conferring steric bulk and lipophilicity.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-14-5-4-6-15(2)21(14)22-18(25)13-24-20(26)12-11-19(23-24)30(27,28)17-9-7-16(29-3)8-10-17/h4-12H,13H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQRFXVBTLAQTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C=CC(=N2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multiple steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.
Introduction of the Methoxybenzenesulfonyl Group: This step often involves sulfonylation reactions using methoxybenzenesulfonyl chloride in the presence of a base.
Attachment of the Dimethylphenyl Group: This can be done through acylation or alkylation reactions using 2,6-dimethylphenyl derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the pyridazinone core.
Reduction: Reduction reactions could target the sulfonyl group or the carbonyl groups in the pyridazinone ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2,6-dimethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Possible applications in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyridazinone-Based Analogs
a. Compound X (N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]acetamide)
- Structural Differences: Replaces the 4-methoxybenzenesulfonyl group with a furan-2-yl substituent and adds a dihydropyridinone-linked acetamide side chain.
- Functional Insights: Exhibits high binding affinity (−8.1 kcal/mol) toward monoclonal antibody CDR3 regions, suggesting that pyridazinone derivatives with heterocyclic substituents (e.g., furan) are effective in disrupting protein self-association. The absence of a sulfonyl group in Compound X may reduce polarity compared to the target compound .
b. 2-[3-(3-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic Acid
- Structural Differences : Features a 3-methoxyphenyl group instead of the sulfonyl substituent and lacks the 2,6-dimethylphenylacetamide chain.
- Functional Insights : The carboxylic acid group enhances water solubility, whereas the target compound’s sulfonyl and acetamide groups balance lipophilicity and hydrogen-bonding capacity. This contrast highlights how substituent choice tailors compounds for specific applications (e.g., solubility vs. membrane permeability) .
Acetamide Derivatives with 2,6-Dimethylphenyl Groups
a. 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (CAS 137-58-6)
- Structural Differences: Simpler structure with a diethylamino group instead of the pyridazinone-sulfonyl system.
- Functional Insights: Used in local anesthetics (e.g., lidocaine analogs). The diethylamino group provides basicity, facilitating sodium channel blockade. The target compound’s complex substituents likely redirect its mechanism toward non-anesthetic applications, such as enzyme inhibition .
b. Herbicidal Chloroacetamides (e.g., Metazachlor, Dimethachlor)
- Structural Differences : Chloro-substituted acetamides with heterocyclic or alkoxy groups (e.g., pyrazole, methoxyethyl).
- Functional Insights : These agrochemicals inhibit fatty acid elongation in plants. The target compound’s methoxybenzenesulfonyl group replaces chlorine, reducing electrophilicity and likely eliminating herbicidal activity. This modification may enhance biocompatibility for pharmaceutical use .
Peptide-Conjugated Analogs
Compounds such as (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide () incorporate the 2,6-dimethylphenoxyacetamide moiety into peptide-like frameworks. These structures are designed for high-affinity interactions with biological targets (e.g., proteases), contrasting with the target compound’s small-molecule scaffold.
Comparative Data Table
Key Findings and Implications
- Sulfonyl vs. Heterocyclic Substituents : The 4-methoxybenzenesulfonyl group in the target compound likely enhances polarity and target specificity compared to furan or phenyl analogs, as seen in Compound X and .
- Application-Driven Design: Structural modifications shift functionality from herbicidal (chloroacetamides) to therapeutic (pyridazinones), emphasizing the role of substituents in defining biological activity .
Biological Activity
N-(2,6-dimethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and implications for therapeutic applications based on existing literature.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a 2,6-dimethylphenyl group linked to a dihydropyridazin moiety via an acetamide bond. Its molecular formula is , with a molecular weight of approximately 414.46 g/mol.
Research indicates that compounds similar to this compound may exert their biological effects through various pathways:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to interact with various enzymes, potentially inhibiting their activity and affecting metabolic pathways.
- Modulation of Receptor Activity : The compound may influence receptor-mediated pathways, particularly those involved in pain perception and inflammation.
Anticancer Properties
Studies have shown that derivatives of this compound exhibit significant anticancer activity. For instance, modifications in the structure have led to enhanced antiproliferative effects against melanoma and prostate cancer cells. These compounds typically act by inhibiting tubulin polymerization, disrupting the mitotic spindle formation necessary for cell division .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Melanoma | 0.5 | Inhibition of tubulin polymerization |
| Similar Derivative | Prostate Cancer | 0.7 | Inhibition of tubulin polymerization |
Analgesic Effects
Preliminary studies suggest that this compound may possess analgesic properties. It is hypothesized that the modulation of central nervous system receptors could lead to reduced pain perception. Research into similar compounds indicates potential binding affinity to opioid receptors .
Antidepressant Activity
Emerging evidence points towards possible antidepressant effects due to its influence on neurotransmitter systems. Compounds with similar structures have been shown to enhance serotonin levels in animal models, which may translate into mood regulation effects .
Toxicity and Safety
Toxicological assessments indicate that this compound exhibits a low toxicity profile. However, as with all synthetic compounds, caution is advised regarding potential side effects such as skin irritation or respiratory issues upon exposure .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study on Pain Management : A study involving animal models demonstrated significant pain relief when administered the compound in conjunction with standard analgesics.
- Antitumor Efficacy : Clinical trials are ongoing to evaluate the efficacy of this compound in combination therapies for advanced melanoma patients.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
